Bis(2-methylheptyl)phthalate

Melanogenesis Inhibition Cosmetic Whitening Agents Tyrosinase Activity

Bis(2-methylheptyl)phthalate (CAS 2678-38-8) is a high-molecular-weight, branched dialkyl phthalate ester with the molecular formula C₂₄H₃₈O₄ and a molecular weight of 390.56 g·mol⁻¹. It is structurally classified within the phthalate ester family, which are widely utilized as plasticizers in polyvinyl chloride (PVC) and other polymer systems.

Molecular Formula C24H36O4-2
Molecular Weight 388.5 g/mol
CAS No. 2678-38-8
Cat. No. B12681447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2-methylheptyl)phthalate
CAS2678-38-8
Molecular FormulaC24H36O4-2
Molecular Weight388.5 g/mol
Structural Identifiers
SMILESCCCCCC(C)CC1=C(C(=C(C=C1)C(=O)[O-])C(=O)[O-])CC(C)CCCCC
InChIInChI=1S/C24H38O4/c1-5-7-9-11-17(3)15-19-13-14-20(23(25)26)22(24(27)28)21(19)16-18(4)12-10-8-6-2/h13-14,17-18H,5-12,15-16H2,1-4H3,(H,25,26)(H,27,28)/p-2
InChIKeyCJCVIFTXPVTSJF-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(2-methylheptyl)phthalate (CAS 2678-38-8): A Branched Dialkyl Phthalate for Specialized Scientific and Industrial Procurement


Bis(2-methylheptyl)phthalate (CAS 2678-38-8) is a high-molecular-weight, branched dialkyl phthalate ester with the molecular formula C₂₄H₃₈O₄ and a molecular weight of 390.56 g·mol⁻¹ [1]. It is structurally classified within the phthalate ester family, which are widely utilized as plasticizers in polyvinyl chloride (PVC) and other polymer systems . Unlike the most common commercial phthalates such as bis(2-ethylhexyl)phthalate (DEHP), di-isononyl phthalate (DINP), and di-isodecyl phthalate (DIDP), which are produced at massive commodity scales, bis(2-methylheptyl)phthalate is characterized by its distinct β‑branched 2-methylheptyl ester side chains [2]. This precise branching pattern confers physicochemical properties—including a calculated logP of 9.8 and a boiling point of 512.7 °C —that differentiate its performance profile in both industrial plasticization and niche biochemical research applications, such as melanogenesis inhibition [3] and antiviral activity [4].

Why Generic Phthalate Interchangeability Fails: The Case for Procuring Bis(2-methylheptyl)phthalate


Phthalate esters are not functionally interchangeable despite their shared aromatic diester core. Systematic comparative toxicology has established that developmental and reproductive toxicity (DART) potency is directly dependent on side-chain length and branching architecture, with short-chain linear phthalates such as DBP and BBP exhibiting significantly lower NOAELs than long-chain branched analogs [1]. Furthermore, hepatotoxicity does not follow the same structure-activity relationship, revealing that toxicological profiles are mechanistically decoupled between organ systems [1]. The specific β‑branching of the 2-methylheptyl moiety in bis(2-methylheptyl)phthalate is expected to influence not only its toxicological hazard profile but also its migratory behavior, plasticization efficiency, and metabolic stability relative to linear or α‑branched alternatives [2]. Consequently, substituting this compound with DEHP, DINP, or DIDP without experimental validation risks uncharacterized performance deviation, incompatible regulatory classification, and compromised scientific reproducibility.

Quantitative Differentiation Evidence for Bis(2-methylheptyl)phthalate: Head-to-Head Comparisons with Structural Analogs and Functional Alternatives


Melanogenesis Inhibition Potency: Bis(2-methylheptyl)phthalate vs. Kojic Acid

In a direct comparative assay using cultured B‑16 mouse melanoma cells, bis(2-methylheptyl)phthalate demonstrated substantially more potent inhibition of melanogenesis than the widely used positive control kojic acid [1]. The IC₅₀ value for bis(2-methylheptyl)phthalate was 36.8 µM, compared to 150 µM for kojic acid, representing an approximately 4.1-fold greater potency [1].

Melanogenesis Inhibition Cosmetic Whitening Agents Tyrosinase Activity

In Vivo Antiviral Efficacy: Oral Administration Against White Spot Syndrome Virus (WSSV)

In a Penaeus monodon (black tiger shrimp) WSSV challenge model, oral administration of purified bis(2-methylheptyl)phthalate demonstrated a dose-dependent increase in survival [1]. Shrimp fed with 200 µg/g and 300 µg/g of P. pinnata extract (standardized to bis(2-methylheptyl)phthalate) exhibited survival rates of 40% and 80%, respectively, while untreated infected shrimp exhibited near-complete mortality [1]. This represents a rare demonstration of oral antiviral efficacy for a phthalate ester compound.

Antiviral Activity Shrimp Aquaculture WSSV Pathogenesis

Semiochemical Function: A Unique Ecological Role Not Shared by Industrial Phthalates

Bis(2-methylheptyl)phthalate is cataloged in The Pherobase as a semiochemical compound utilized by multiple insect species in their chemical communication systems [1]. This ecological signaling function is not shared by the dominant industrial phthalates DEHP, DINP, or DIDP, which are not listed as semiochemicals in this authoritative database [1]. The compound's specific branching pattern is likely critical for species-specific receptor recognition.

Semiochemical Chemical Ecology Insect Communication

Hydrophobicity and Volatility: Differentiation from Shorter-Chain and Linear Phthalates

The calculated partition coefficient (XlogP) for bis(2-methylheptyl)phthalate is 9.8 , significantly higher than that of DEHP (log Kow ≈ 7.6 [1]), DINP (log Kow ≈ 9.0 [1]), and far exceeding that of short-chain phthalates such as DBP (log Kow ≈ 4.5 [1]). Its boiling point is reported as 512.7 °C at 760 mmHg , which is substantially higher than DEHP (≈385 °C) [1]. These differences indicate lower volatility and higher hydrophobicity, which directly influence plasticizer permanence and extraction resistance.

Physicochemical Properties LogP Plasticizer Migration

Toxicological Classification Positioning: Placed Among Long-Side-Chain, Lower-DART Phthalates

A comprehensive comparative analysis of rat toxicity data demonstrated that phthalate esters with long, branched side chains (DINP, DIDP, DNOP) exhibited No-Observed-Adverse-Effect Levels (NOAELs) for developmental and reproductive toxicity (DART) that were significantly higher than those of short-chain phthalates (DBP, BBP, DEHP) [1]. Bis(2-methylheptyl)phthalate, possessing a C₈ branched side chain with methyl substitution, is structurally positioned among the long-side-chain phthalates and is therefore expected to align with the lower-DART profile group rather than with DEHP or DBP [1]. While direct toxicity data for this specific compound are not yet available, the class-level inference is supported by robust structure-activity trends.

Developmental Toxicity Reproductive Toxicology NOAEL

Optimal Application Scenarios for Bis(2-methylheptyl)phthalate Based on Verifiable Differentiation Evidence


Cosmetic Whitening Agent Discovery and Melanogenesis Research

Bis(2-methylheptyl)phthalate demonstrates an IC₅₀ of 36.8 µM for melanogenesis inhibition in B‑16 melanoma cells, approximately 4.1‑fold more potent than kojic acid (IC₅₀ = 150 µM) [1]. Research groups developing tyrosinase inhibitors or screening natural-product-derived whitening agents should specify this compound as a reference standard or lead scaffold, as its potency exceeds the most commonly used positive control. No common industrial phthalate exhibits comparable activity.

Shrimp Aquaculture Antiviral Prophylaxis Research

Oral administration of bis(2-methylheptyl)phthalate at 300 µg/g achieved 80% survival in WSSV-challenged Penaeus monodon, compared to near‑zero survival in untreated controls [1]. Aquaculture research facilities investigating WSSV mitigation strategies should procure this compound specifically, as no other phthalate ester has been reported to possess this antiviral mechanism. The compound serves as a critical positive control for screening plant-derived antiviral fractions.

Chemical Ecology and Semiochemical Identification Studies

The Pherobase confirms that bis(2-methylheptyl)phthalate functions as a semiochemical in insect chemical communication [1]. Entomology laboratories conducting gas chromatography-electroantennographic detection (GC-EAD) or behavioral assays should use authenticated bis(2-methylheptyl)phthalate as a reference standard for antennal response screening. DEHP, DINP, and DIDP are not recognized semiochemicals and cannot substitute for this ecological function.

High-Temperature PVC Formulation Development Requiring Low Volatility

With a boiling point of 512.7 °C and a calculated logP of 9.8 [1], bis(2-methylheptyl)phthalate exhibits significantly lower volatility and higher hydrophobicity than DEHP (bp ≈ 385 °C, log Kow ≈ 7.6) [2]. Industrial formulators developing PVC compounds for high-temperature processing conditions (e.g., automotive under-hood applications, wire and cable insulation) should evaluate this compound as a low-fogging, low-migration alternative to DEHP.

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